molecular formula C10H13BrN2O B14008364 1-(2-Bromoethyl)-3-(4-methylphenyl)urea CAS No. 15145-44-5

1-(2-Bromoethyl)-3-(4-methylphenyl)urea

Cat. No.: B14008364
CAS No.: 15145-44-5
M. Wt: 257.13 g/mol
InChI Key: IZTZRUQHAVMCQR-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Scaffolds in Modern Organic Synthesis and Transformative Chemistry

The urea functional group, characterized by a carbonyl double-bonded to two nitrogen atoms, is a cornerstone in the field of organic synthesis. nih.gov Its prevalence in a vast number of bioactive compounds and clinically approved drugs underscores its importance in medicinal chemistry. The unique ability of the urea moiety to form multiple stable hydrogen bonds with biological targets is a key factor in its widespread application. In transformative chemistry, urea derivatives are not merely passive components of a larger molecule; they are often employed as pivotal intermediates, organocatalysts, and ligands that can direct the course of a chemical reaction. The synthesis of urea derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation, ranging from classical approaches using phosgene (B1210022) or its equivalents to more modern, safer methodologies. nih.gov

Significance of Halogenated Alkyl Moieties as Reactive Centers in Organic Transformations

The incorporation of a halogenated alkyl chain, such as a 2-bromoethyl group, into an organic molecule introduces a highly reactive center. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes the bromoethyl group an excellent leaving group in substitution reactions, allowing for the facile introduction of a wide array of functional groups. This reactivity is a cornerstone of synthetic strategy, enabling the construction of more complex molecular frameworks. For instance, the bromoethyl moiety can readily undergo nucleophilic substitution with amines, thiols, and alkoxides, paving the way for the synthesis of a diverse range of derivatives. Furthermore, the presence of the halogenated alkyl chain can influence the biological activity of the parent molecule, a property that is often exploited in the design of pharmaceutical agents and agrochemicals.

Structural and Electronic Contextualization of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea within Advanced Urea Chemistry

This compound, also known as 1-(2-bromoethyl)-3-(p-tolyl)urea, is a molecule that synergistically combines the key features of a substituted urea and a halogenated alkyl chain. Its structure consists of a central urea core, with one nitrogen atom substituted with a 2-bromoethyl group and the other with a 4-methylphenyl (p-tolyl) group.

Structural Features:

Electronic Properties:

The electronic landscape of this compound is characterized by a complex interplay of inductive and resonance effects. The electron-donating methyl group on the phenyl ring increases the electron density on the aromatic system and the adjacent nitrogen atom. The urea carbonyl group is electron-withdrawing, and the nitrogen atoms have lone pairs that can participate in resonance. The bromine atom is highly electronegative, leading to a polarized C-Br bond and making the adjacent carbon atom electrophilic. This combination of electronic features dictates the molecule's reactivity, particularly the susceptibility of the bromoethyl group to nucleophilic attack and the potential for the urea and phenyl moieties to engage in various intermolecular interactions.

The table below summarizes the key structural and electronic features of the constituent parts of this compound.

Molecular ComponentKey Structural/Electronic FeatureImplication for Reactivity and Properties
Urea Moiety Planar core with C=O and two N atomsHydrogen bonding capability, potential for resonance stabilization
4-Methylphenyl Group Aromatic ring with electron-donating methyl groupIncreased electron density on the adjacent nitrogen, potential for π-π stacking interactions
2-Bromoethyl Group Aliphatic chain with a terminal bromine atomElectrophilic carbon center, good leaving group in nucleophilic substitution reactions

Academic Research Rationale and Scope of Investigation for this compound

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of analogous compounds. The primary interest in this molecule likely stems from its potential as a versatile synthetic intermediate.

The presence of the reactive 2-bromoethyl group makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization reactions. researchgate.net For example, under basic conditions, the nitrogen of the urea could potentially displace the bromide to form a cyclic urea derivative. The p-tolyl group can modulate the reactivity and solubility of the molecule and its derivatives.

The scope of investigation for a compound like this compound would likely encompass:

Synthetic Methodology: Exploring efficient and high-yielding methods for its synthesis, likely through the reaction of p-tolyl isocyanate with 2-bromoethylamine (B90993) or a related synthetic equivalent.

Reactivity Studies: Investigating its behavior in various organic transformations, particularly nucleophilic substitution and cyclization reactions, to assess its utility as a building block for more complex molecules.

Structural Analysis: Characterizing its solid-state structure through techniques like X-ray crystallography to understand its conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net

Medicinal Chemistry Applications: Utilizing it as a scaffold for the synthesis of novel compounds with potential biological activity, drawing on the known pharmacological importance of substituted ureas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15145-44-5

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(2-bromoethyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C10H13BrN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14)

InChI Key

IZTZRUQHAVMCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Bromoethyl 3 4 Methylphenyl Urea

Retrosynthetic Disconnection Analysis of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections target the robust urea (B33335) linkage and the carbon-bromine bond, leading to several plausible synthetic pathways.

The most common disconnections are across the two C-N bonds of the urea moiety. This suggests two primary strategies:

Isocyanate-Amine Pathway: Disconnecting one C-N bond reveals an isocyanate and an amine precursor. This leads to two potential routes:

Route A: Disconnection of the N-(p-tolyl) bond leads to p-tolyl isocyanate and 2-bromoethylamine (B90993). This is often the preferred route due to the commercial availability and stability of aryl isocyanates.

Route B: Disconnection of the N-(bromoethyl) bond suggests p-toluidine (B81030) and 2-bromoethyl isocyanate. This route is generally less common due to the higher reactivity and potential instability of the bromo-functionalized isocyanate.

Dual Amine and Carbonyl Source Pathway: Disconnecting both C-N bonds simultaneously leads back to p-toluidine, 2-bromoethylamine, and a carbonyl source. This "C1" building block can be phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). researchgate.net

An alternative retrosynthetic strategy involves disconnecting the C-Br bond. This approach identifies 1-(2-hydroxyethyl)-3-(4-methylphenyl)urea (B13731698) as a key intermediate. This precursor would be assembled first, followed by a subsequent bromination reaction to yield the final product. This strategy can be advantageous if the isocyanate precursor containing the bromoethyl group is unstable or if the bromoethylamine precursor is problematic.

Disconnection StrategyPrecursors
Isocyanate-Amine (Route A)p-Tolyl isocyanate + 2-Bromoethylamine
Isocyanate-Amine (Route B)p-Toluidine + 2-Bromoethyl isocyanate
Dual Amine + Carbonyl Sourcep-Toluidine + 2-Bromoethylamine + Phosgene (or equivalent)
C-Br Bond Disconnection1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea + Brominating Agent

Strategic Routes for Urea Bond Formation in the Synthesis of this compound

The formation of the unsymmetrical urea bond is the cornerstone of the synthesis. Several robust methods exist, each with distinct advantages concerning safety, efficiency, and substrate scope.

The reaction of amines with phosgene is a traditional and highly effective method for urea synthesis. tandfonline.com Due to the extreme toxicity of phosgene gas, safer solid or liquid equivalents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are now commonly employed. researchgate.netrsc.org

The general mechanism involves the in situ generation of an isocyanate intermediate. mdpi.comrsc.org In a typical procedure for synthesizing this compound, p-toluidine would be reacted with a phosgene equivalent in the presence of a non-nucleophilic base (e.g., triethylamine). This reaction forms p-tolyl isocyanate. Without isolation, this reactive intermediate is then treated with 2-bromoethylamine to yield the final unsymmetrical urea. mdpi.com Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical urea byproducts.

Table 2.2.1: Common Phosgene Equivalents in Urea Synthesis

Reagent Formula Physical State Key Feature
Phosgene COCl₂ Gas Highly toxic and reactive
Diphosgene C₂Cl₆O₂ Liquid Safer liquid alternative to phosgene

The most direct and widely used method for preparing unsymmetrical ureas is the condensation of an isocyanate with an amine. st-andrews.ac.ukmdpi.com This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent.

For the synthesis of this compound, the reaction would involve the nucleophilic attack of the primary amine group of 2-bromoethylamine on the electrophilic carbonyl carbon of p-tolyl isocyanate. researchgate.netnih.gov

This approach benefits from the high reactivity of the isocyanate group and the commercial availability of p-tolyl isocyanate. prepchem.comspectrabase.com The reaction is generally clean, and the product can often be isolated by simple filtration or crystallization. The lack of harsh reagents or catalysts makes this a highly attractive and atom-economical route.

Table 2.2.2: Reaction Parameters for Isocyanate-Amine Condensation

Parameter Typical Condition
Reactants p-Tolyl isocyanate, 2-Bromoethylamine
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Temperature 0 °C to Room Temperature

Carbonyldiimidazole (CDI) serves as a safe and effective phosgene substitute for synthesizing ureas, carbamates, and amides. wikipedia.org The reaction proceeds via a two-step, one-pot sequence. First, CDI reacts with one amine (e.g., p-toluidine) to form a reactive N-acylimidazole intermediate. This intermediate is then treated with a second, different amine (2-bromoethylamine), which displaces the imidazole (B134444) group to form the desired unsymmetrical urea. researchgate.netbiointerfaceresearch.com

The order of addition is critical to the success of this method. The less reactive or more sterically hindered amine is typically reacted with CDI first. Subsequent addition of the more reactive amine ensures the selective formation of the unsymmetrical product, minimizing the formation of undesired symmetrical ureas. biointerfaceresearch.com The byproducts of the reaction, carbon dioxide and imidazole, are generally easy to remove, simplifying product purification. researchgate.net

Table 2.2.3: Stepwise Process for CDI-Mediated Urea Synthesis

Step Description
1. Activation Reaction of the first amine (e.g., p-toluidine) with CDI to form an N-acylimidazole intermediate.

| 2. Coupling | Addition of the second amine (e.g., 2-bromoethylamine) to the reaction mixture, which displaces imidazole to form the final urea product. |

Regioselective Introduction of the Bromoethyl Functional Group

An alternative synthetic strategy involves forming the urea core with a latent bromoethyl group, which is then unmasked in the final step. This approach is particularly useful if the required starting materials for the previously described routes are unstable or inaccessible.

This strategy begins with the synthesis of the precursor alcohol, 1-(2-hydroxyethyl)-3-(4-methylphenyl)urea. This intermediate can be readily prepared by reacting p-tolyl isocyanate with ethanolamine. google.comresearchgate.net

The subsequent conversion of the primary hydroxyl group to a bromide is a standard functional group transformation. Several reagents are effective for this purpose, with phosphorus tribromide (PBr₃) being a common choice for primary and secondary alcohols. byjus.comcommonorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, which involves the activation of the alcohol by PBr₃ to form a good leaving group (a phosphite (B83602) ester), followed by backside attack by the bromide ion. manac-inc.co.jpmasterorganicchemistry.com This method is advantageous as it avoids the carbocation rearrangements that can occur under acidic conditions (e.g., with HBr). masterorganicchemistry.com

Table 2.3.1: Common Reagents for Alcohol Bromination

Reagent Mechanism Advantages
Phosphorus Tribromide (PBr₃) SN2 High yield for 1°/2° alcohols, avoids rearrangements
Carbon Tetrabromide/Triphenylphosphine (Appel Reaction) SN2 Mild conditions, good for sensitive substrates

Direct Alkylation with Bromoethylating Reagents.

A primary strategy for the synthesis of this compound involves the direct alkylation of a pre-formed urea precursor with a suitable bromoethylating agent. This method hinges on the nucleophilicity of the urea nitrogen atoms.

One common approach is the reaction of 1-(4-methylphenyl)urea with a bromoethylating reagent such as 1,2-dibromoethane. In this reaction, one of the nitrogen atoms of the urea attacks a carbon atom of 1,2-dibromoethane, leading to the displacement of a bromide ion and the formation of the desired product. The reaction is typically carried out in the presence of a base to deprotonate the urea, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize the formation of side products, such as the bis-alkylated product.

Another direct approach involves the reaction of p-toluidine (4-methylaniline) with 2-bromoethyl isocyanate. Isocyanates are highly reactive electrophiles that readily react with amines to form ureas. nih.gov This reaction is often high-yielding and proceeds under mild conditions. The 2-bromoethyl isocyanate can be prepared separately or generated in situ.

The general reaction scheme for the synthesis via direct alkylation is presented below:

Route A: Alkylation of 1-(4-methylphenyl)urea

CH₃-C₆H₄-NH-CO-NH₂ + Br-CH₂CH₂-Br → CH₃-C₆H₄-NH-CO-NH-CH₂CH₂-Br + HBr

Route B: Reaction of 4-methylphenyl isocyanate with 2-bromoethylamine

CH₃-C₆H₄-NCO + H₂N-CH₂CH₂-Br → CH₃-C₆H₄-NH-CO-NH-CH₂CH₂-Br

Incorporation of the 4-Methylphenyl Moiety: Precursor Selection and Coupling Reactions.

The successful synthesis of this compound is highly dependent on the strategic incorporation of the 4-methylphenyl group. This is typically achieved by starting with a precursor that already contains this moiety.

A key precursor for this synthesis is 1-(4-methylphenyl)urea. This compound can be synthesized with high efficiency using the "cyanate method." orgsyn.org This method involves the reaction of p-toluidine with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate, in an acidic aqueous medium. orgsyn.org The p-toluidine is first protonated to form an anilinium salt, which then reacts with the cyanate ion to generate the corresponding isocyanate in situ. This isocyanate is then rapidly attacked by the unreacted amine to form the desired 1-(4-methylphenyl)urea.

PrecursorSynthetic Method for PrecursorSubsequent Reaction
1-(4-methylphenyl)urea p-toluidine + KOCN/H⁺Alkylation with 1,2-dibromoethane
4-methylphenyl isocyanate p-toluidine + Phosgene/TriphosgeneReaction with 2-bromoethylamine

Optimization of Reaction Parameters and Yields for Scalable Synthesis of this compound.

The optimization of reaction parameters is critical for developing a scalable, efficient, and cost-effective synthesis of this compound. Key parameters that are typically optimized include temperature, solvent, stoichiometry of reactants, and reaction time.

For the alkylation of 1-(4-methylphenyl)urea with 1,2-dibromoethane, the choice of base and solvent system is paramount. A moderately strong base is required to deprotonate the urea without causing significant hydrolysis of the bromoethyl group. The temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.

In the case of the reaction between 4-methylphenyl isocyanate and 2-bromoethylamine, the reaction is generally fast and exothermic. Therefore, controlling the temperature by slow addition of the isocyanate or by using an appropriate solvent is important to maintain a safe and controlled reaction.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from 1-(4-methylphenyl)urea and 1,2-dibromoethane.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1AcetonitrileK₂CO₃801265
2DMFK₂CO₃801275
3DMFNaH25685
4DMFNaH80270 (decomposition observed)
5THFNaH60880

This is a representative data table and does not reflect actual experimental results.

Development of Sustainable and Green Chemistry Approaches for its Synthesis.

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds. For the synthesis of this compound, several green chemistry principles can be applied.

A major focus is the replacement of hazardous reagents like phosgene, which is traditionally used for the synthesis of isocyanates. nih.gov Safer alternatives such as triphosgene or carbonyldiimidazole can be employed. mdpi.com An even greener approach is the use of carbon dioxide (CO₂) as a C1 building block. nih.govacs.org The reaction of p-toluidine with CO₂ in the presence of a suitable catalyst can generate the corresponding isocyanate in situ, which can then be trapped with 2-bromoethylamine. nih.govacs.org This method avoids the use of toxic phosgene and utilizes a renewable and non-toxic C1 source.

Another green approach is the use of water as a solvent. A catalyst-free synthesis of N-substituted ureas in water has been reported, which involves the reaction of amines with potassium isocyanate in an aqueous medium. rsc.orgnih.gov This methodology could potentially be adapted for the synthesis of 1-(4-methylphenyl)urea, a key precursor, thus avoiding the use of volatile organic solvents.

The principles of atom economy can also be considered by designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Green Chemistry ApproachTraditional MethodGreen Alternative
Isocyanate Synthesis PhosgeneTriphosgene, CO₂
Solvent Organic Solvents (e.g., DMF, THF)Water
Catalysis Use of catalystsCatalyst-free reactions

Elucidation of Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl 3 4 Methylphenyl Urea

Reactivity Profile of the 2-Bromoethyl Group

The 2-bromoethyl group serves as the primary electrophilic site within the molecule. The presence of a terminal bromine atom, a good leaving group, on a primary carbon makes this moiety highly susceptible to reactions with nucleophiles and bases.

The terminal primary alkyl bromide structure of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea strongly favors nucleophilic substitution via the S_N2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This mechanism is characterized by a second-order rate law and results in an inversion of stereochemical configuration if the carbon were chiral. Due to the high energy and instability of a primary carbocation, the alternative two-step S_N1 mechanism is not a favored pathway for this compound. wikipedia.orglumenlearning.com

The reactivity of the bromoethyl group allows for the introduction of various functional groups through reactions with a diverse range of nucleophiles. Common transformations include:

Amination: Reaction with primary or secondary amines to yield the corresponding N-substituted ethylamine (B1201723) derivatives.

Alkoxylation: Treatment with alkoxides, such as sodium ethoxide, to form ether linkages.

Thiolation: Reaction with thiols or thiolate salts to produce thioethers.

The choice of reaction conditions, particularly the solvent and the nature of the nucleophile, can be optimized to favor substitution over competing elimination reactions.

In the presence of a strong base, this compound can undergo an elimination reaction to form an olefin. This reaction competes directly with the S_N2 substitution pathway. lumenlearning.com For a primary alkyl halide, the mechanism is predominantly E2 (bimolecular elimination), which is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while the C-Br bond cleaves and a double bond forms simultaneously. wikipedia.orgksu.edu.sa

The outcome of the reaction (substitution vs. elimination) is highly dependent on the reaction conditions.

Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination. Their bulkiness impedes the S_N2 attack pathway, making proton abstraction more likely. ksu.edu.sa In contrast, strong but less hindered bases like sodium ethoxide can give mixtures of substitution and elimination products. lumenlearning.com

Temperature: Higher temperatures generally favor elimination over substitution.

The product of a successful E2 elimination reaction on this substrate is 1-(4-methylphenyl)-3-vinylurea.

One of the most significant reaction pathways for N-(2-haloethyl)ureas is intramolecular cyclization. Studies on the analogous compound, N-phenyl-N'-(2-chloroethyl)urea, have shown that it spontaneously cyclizes in solution to form an active cyclic derivative, N-phenyl-4,5-dihydrooxazol-2-amine. nih.govinra.frulaval.ca This transformation is an intramolecular nucleophilic substitution.

For this compound, a similar base-catalyzed or spontaneous cyclization is expected. The reaction proceeds via the attack of a nucleophilic atom from the urea (B33335) moiety onto the electrophilic carbon bearing the bromine. The formation of a 2-(arylamino)-2-oxazoline structure suggests a mechanism involving the carbonyl oxygen atom. A plausible pathway involves a base abstracting a proton from the urea nitrogen, increasing the nucleophilicity of the conjugate base. The resulting anion can attack the bromoethyl group, leading to the displacement of bromide and the formation of the five-membered oxazoline (B21484) ring. rsc.orgrsc.org The final product of this reaction is 2-((4-methylphenyl)amino)-4,5-dihydrooxazole. This cyclized product is often found to be a key intermediate or the active species in biological contexts. nih.govulaval.ca

Reactivity of the Urea Functionality

The urea group, while generally stable, possesses distinct acid-base properties and is susceptible to hydrolysis under certain conditions. Its reactivity is modulated by the attached p-tolyl and 2-bromoethyl groups.

The urea functionality is characterized by its very weak basicity. The lone pairs on the nitrogen atoms are delocalized into the carbonyl group through resonance, which reduces their availability for protonation. Protonation, when it occurs under strongly acidic conditions, preferentially takes place on the carbonyl oxygen atom. This is because the resulting positive charge can be delocalized over both nitrogen atoms and the oxygen atom, leading to a more stable conjugate acid compared to N-protonation.

Conversely, the N-H protons of the urea are weakly acidic and can be removed by a strong base (e.g., sodium hydride) to form a urea anion. semanticscholar.org Deprotonation significantly increases the nucleophilicity of the urea group, a key step in facilitating reactions like the intramolecular cyclization described previously. The electron-withdrawing nature of the adjacent p-tolyl group slightly increases the acidity of the N-H proton attached to it compared to an alkyl-substituted urea.

The urea linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions, though it is generally stable in neutral aqueous solution.

Alkaline Hydrolysis: Under strong basic conditions, the hydrolysis of ureas can proceed through an initial elimination reaction to form an isocyanate intermediate (or cyanate (B1221674) in the case of unsubstituted urea), which is then rapidly hydrolyzed. niscpr.res.inniscpr.res.in For N,N'-disubstituted ureas, the process involves nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. The ultimate products of complete hydrolysis of this compound would be p-toluidine (B81030), 2-bromoethylamine (B90993), and carbonate.

Acid-Catalyzed Hydrolysis: In acidic media, hydrolysis is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Studies on phenylureas suggest the reaction can proceed through a zwitterionic intermediate, with the mechanism being influenced by pH and buffer concentrations. researchgate.net The final products are the same as in basic hydrolysis, although they would exist in their protonated (ammonium) forms in the acidic solution.

The rate of hydrolysis is generally slow but can be accelerated by high temperatures and extremes of pH. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 4-Methylphenyl Ring.

The 4-methylphenyl ring of the molecule is susceptible to electrophilic attack, with the regiochemical outcome determined by the directing effects of the two existing substituents: the methyl group and the urea moiety.

Electrophilic Aromatic Substitution (EAS)

The urea substituent, specifically the -NH- group attached to the ring, is a powerful activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. The methyl group is also an activating, ortho, para-directing substituent, albeit weaker than the amino group.

Given that the para position relative to the urea group is already occupied by the methyl group, incoming electrophiles will be directed primarily to the positions ortho to the urea substituent (C2 and C6). The methyl group's directing effect reinforces this outcome. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Electrophile (E+) Typical Reagents Predicted Major Product(s)
Nitration NO₂⁺ HNO₃, H₂SO₄ 1-(2-Bromoethyl)-3-(2-nitro-4-methylphenyl)urea
Bromination Br⁺ Br₂, FeBr₃ 1-(2-Bromoethyl)-3-(2-bromo-4-methylphenyl)urea
Friedel-Crafts Acylation R-C=O⁺ RCOCl, AlCl₃ 1-(2-Bromoethyl)-3-(2-acetyl-4-methylphenyl)urea

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the 4-methylphenyl ring of this compound is highly unlikely under standard conditions. SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group on the aromatic ring. The subject molecule lacks the necessary strong deactivating groups to make the ring sufficiently electron-poor to be attacked by a nucleophile. Therefore, direct displacement of a substituent on the ring by a nucleophile is not a feasible transformation pathway.

Transformations Involving the Methyl Group on the Phenyl Ring.

The methyl group attached to the phenyl ring is a benzylic position and, as such, is susceptible to oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid. This transformation is a common reaction for alkylbenzenes.

The reaction typically involves heating the substrate with a strong oxidant like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or with potassium dichromate (K₂Cr₂O₇) in sulfuric acid. reddit.com This would transform the 4-methylphenyl group into a 4-carboxyphenyl group.

Table 2: Oxidation of the Benzylic Methyl Group

Reactant Reagents Product

Multi-component and Cascade Reactions Incorporating this compound.

The structure of this compound is well-suited for intramolecular cascade reactions, where a sequence of reactions occurs without the isolation of intermediates. wikipedia.org The primary pathway involves the bromoethyl and urea functionalities.

Intramolecular Cascade Cyclization

Under basic conditions, the urea moiety can act as an internal nucleophile. A base can deprotonate one of the urea nitrogens, increasing its nucleophilicity. The resulting anion can then attack the electrophilic carbon of the 2-bromoethyl group via an intramolecular SN2 reaction, displacing the bromide ion. This cascade results in the formation of a five-membered heterocyclic ring. This type of reaction represents a tandem process where the first step (deprotonation) enables the second, irreversible step (cyclization). nih.gov

This reaction pathway leads to the synthesis of 1-(4-methylphenyl)imidazolidin-2-one.

Step 1 (Deprotonation): A base removes a proton from a urea nitrogen.

Step 2 (Intramolecular Nucleophilic Attack): The resulting nucleophilic nitrogen attacks the carbon atom bonded to the bromine.

Step 3 (Displacement): The bromide ion is eliminated as the leaving group, closing the ring.

While specific examples of this compound being used in multi-component reactions (MCRs) are not extensively documented, its structure suggests potential. MCRs involve three or more reactants combining in a one-pot synthesis. tcichemicals.comfrontiersin.org The urea and bromoethyl groups could potentially participate in more complex MCRs, for instance, in the synthesis of larger heterocyclic systems if combined with other suitable reactants.

Detailed Mechanistic Investigations of Key Reaction Pathways.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

The nitration of the 4-methylphenyl ring proceeds via a classic electrophilic aromatic substitution mechanism. masterorganicchemistry.com

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. The attack occurs at the C2 position (ortho to the urea group) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the ring, including the carbon atom bearing the urea substituent.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom to which the nitro group has attached. This restores the aromaticity of the ring, yielding the final product, 1-(2-Bromoethyl)-3-(2-nitro-4-methylphenyl)urea.

Mechanism of Benzylic Oxidation

The oxidation of the methyl group to a carboxylic acid using an agent like KMnO₄ involves a free-radical mechanism.

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, forming a benzyl (B1604629) radical.

Oxidation to Alcohol: This radical is then oxidized to a benzyl alcohol.

Further Oxidation: The benzyl alcohol is subsequently oxidized to a benzaldehyde, which is then further oxidized to a benzoic acid salt (under basic conditions).

Protonation: Acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Mechanism of Intramolecular Cascade Cyclization

The formation of the imidazolidinone ring is a classic example of an intramolecular nucleophilic substitution.

Acid-Base Reaction: A suitable base (e.g., a hydroxide or alkoxide ion) abstracts a proton from one of the nitrogen atoms of the urea moiety. The N-H proton closer to the aromatic ring is generally less acidic.

Intramolecular SN2 Attack: The resulting conjugate base is a potent internal nucleophile. It attacks the adjacent electrophilic carbon atom that bears the bromine atom in a backside attack fashion. This step is geometrically favored as it leads to the formation of a stable five-membered ring.

Ring Closure and Leaving Group Departure: As the new N-C bond forms, the C-Br bond breaks, and the bromide ion is expelled as the leaving group. This concerted step results in the formation of the cyclic product, 1-(4-methylphenyl)imidazolidin-2-one.

Comprehensive Structural Elucidation and Conformational Analysis of 1 2 Bromoethyl 3 4 Methylphenyl Urea

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. By examining the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the connectivity of atoms, the nature of functional groups, the elemental composition, and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structural Assignment

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-bromoethyl)-3-(4-methylphenyl)urea is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the p-tolyl group would likely appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tolyl group would give rise to a singlet at approximately δ 2.3 ppm. The methylene (B1212753) protons of the bromoethyl group are anticipated to show two triplets, with the CH₂ group adjacent to the bromine atom appearing at a lower field (around δ 3.6 ppm) due to the deshielding effect of the halogen, and the CH₂ group adjacent to the urea (B33335) nitrogen at a slightly higher field (around δ 3.5 ppm). The two N-H protons of the urea moiety are expected to produce broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of δ 155-160 ppm. The aromatic carbons would appear in the region of δ 120-140 ppm, with the carbon attached to the nitrogen atom and the carbon bearing the methyl group showing distinct shifts. The methyl carbon of the tolyl group would resonate at around δ 20-25 ppm. The two methylene carbons of the bromoethyl group would be observed at approximately δ 40-45 ppm for the carbon adjacent to the nitrogen and δ 30-35 ppm for the carbon bonded to the bromine.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between the coupled protons, for instance, between the two methylene groups of the bromoethyl moiety and between the ortho- and meta-protons of the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H connectivity information.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O-157.0
NH (Aryl)~8.5 (broad s)-
NH (Ethyl)~6.0 (broad s)-
Aromatic CH (ortho to NH)~7.3 (d)~129.5
Aromatic CH (meta to NH)~7.1 (d)~118.5
Aromatic C-NH-~135.0
Aromatic C-CH₃-~132.0
-CH₂-NH~3.5 (t)~42.0
-CH₂-Br~3.6 (t)~33.0
-CH₃~2.3 (s)~21.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the urea group would likely appear as two distinct bands in the region of 3300-3400 cm⁻¹. The C=O (amide I) stretching vibration is anticipated to be a strong band around 1640-1660 cm⁻¹. The N-H bending (amide II) vibration should be observed near 1550-1570 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups would be seen in the 2850-2960 cm⁻¹ range. The C-N stretching vibrations would likely appear in the 1200-1400 cm⁻¹ region. The presence of the C-Br bond should give rise to a stretching vibration in the fingerprint region, typically between 500 and 700 cm⁻¹.

Predicted FTIR Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretching3300 - 3400
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 2960
C=O Stretching (Amide I)1640 - 1660
N-H Bending (Amide II)1550 - 1570
C-N Stretching1200 - 1400
C-Br Stretching500 - 700

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Elemental Composition

HRMS is a technique that provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₃BrN₂O), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would show a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass units. The exact masses of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition.

Predicted HRMS Data

Ion Calculated Exact Mass (m/z)
[C₁₀H₁₃⁷⁹BrN₂O]⁺256.0211
[C₁₀H₁₃⁸¹BrN₂O]⁺258.0191

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. Typically, aromatic systems exhibit π → π* transitions. For a para-substituted benzene ring like the p-tolyl group, two main absorption bands are expected. The primary band (E2-band) would likely appear around 200-220 nm, and a secondary, less intense band (B-band) with fine structure would be observed around 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima

Transition Predicted λmax (nm)
E2-band (π → π)~210
B-band (π → π)~265

Solid-State Structural Characterization via Single-Crystal X-ray Diffraction

Determination of Crystal Lattice Parameters and Unit Cell Contents

While no specific crystal structure data for this compound has been found in the searched literature, analysis of similar urea derivatives suggests that it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell would contain a specific number of molecules (Z), typically 2, 4, or 8. The dimensions of the unit cell (a, b, c, α, β, γ) would be determined from the diffraction pattern. For instance, a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, crystallizes in the monoclinic space group P2₁/c with Z = 4. researchgate.net It is plausible that this compound would adopt a similar packing arrangement, driven by hydrogen bonding between the urea groups.

Hypothetical Crystal Data

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z4

Note: These are hypothetical values based on related structures and serve as an estimation of what might be expected from an experimental determination.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles in the Crystalline State.

The precise solid-state conformation of this compound has not been extensively reported in publicly available crystallographic databases. However, a detailed analysis can be inferred from the well-established structural chemistry of analogous N,N'-disubstituted urea derivatives. In the crystalline state, the urea moiety typically adopts a planar or near-planar geometry due to the delocalization of the nitrogen lone pairs into the carbonyl group. This results in a partial double bond character for the C-N bonds.

For N,N'-diphenylureas, a trans,trans conformation is generally favored in the solid state. nih.gov This arrangement minimizes steric hindrance between the substituents on the nitrogen atoms. It is therefore highly probable that this compound also adopts a similar trans,trans conformation in its crystalline form, with the 2-bromoethyl and 4-methylphenyl groups positioned on opposite sides of the C=O bond.

The bond lengths and angles within the molecule are expected to conform to standard values for similar organic compounds. The C=O bond of the urea group is anticipated to be slightly longer than a typical ketone C=O bond due to resonance. The C-N bonds of the urea will exhibit lengths intermediate between a single and a double bond. The geometry around the nitrogen atoms is expected to be trigonal planar.

Table 1: Predicted Bond Lengths for this compound

Bond Predicted Length (Å)
C=O 1.25
C-N(1) (to aryl) 1.36
C-N(2) (to ethyl) 1.35
N(1)-C(aryl) 1.42
N(2)-C(ethyl) 1.46

Table 2: Predicted Bond Angles for this compound

Angle Predicted Angle (°)
O-C-N(1) 122
O-C-N(2) 122
N(1)-C-N(2) 116
C-N(1)-C(aryl) 125

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing Motifs.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding, a characteristic feature of urea derivatives. researchgate.net The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of robust hydrogen-bonded networks. In many crystalline ureas, molecules are linked into chains or tapes via N-H···O=C hydrogen bonds. nih.gov For instance, in the crystal structure of 1-(2,4-dimethylphenyl)urea, molecules are linked via pairs of N-H···O hydrogen bonds, forming inversion dimers. nih.gov

The interplay of these interactions—hydrogen bonding, potential halogen bonding, and π-π stacking—would dictate the final three-dimensional arrangement of the molecules in the crystal.

Conformational Analysis in Solution and Gas Phase.

The conformational landscape of this compound in solution and the gas phase is expected to be more complex than in the solid state due to the increased freedom of rotation around single bonds.

Rotational Isomerism and Preferred Conformations around Rotatable Bonds.

Several rotatable bonds contribute to the conformational flexibility of this compound. The most significant of these are the C-N bonds of the urea group and the C-C and C-N bonds of the 2-bromoethyl substituent. While the trans,trans conformation of the urea core is often predominant in solution, other conformers may exist in equilibrium. nih.gov

Rotation around the N-C(aryl) bond will influence the orientation of the 4-methylphenyl ring relative to the urea plane. Similarly, rotation around the N-C(ethyl) and C-C bonds of the bromoethyl group will lead to a variety of possible spatial arrangements of the bromine atom. The preferred conformations will be those that minimize steric clashes and optimize any intramolecular interactions.

Dynamic NMR Spectroscopy for Conformational Exchange Processes.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating conformational exchange processes that occur on the NMR timescale. libretexts.org For this compound, DNMR could be employed to study restricted rotation around the C-N bonds of the urea moiety. At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. By analyzing the lineshapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters for the conformational exchange.

Proton exchange involving the N-H protons can also be studied using DNMR. libretexts.org The rate of this exchange is often sensitive to factors such as temperature, concentration, and the presence of acidic or basic impurities.

Influence of Solvent Polarity on Conformational Equilibria.

The conformational equilibrium of this compound in solution is likely to be influenced by the polarity of the solvent. In nonpolar solvents, intramolecular hydrogen bonding, if sterically feasible, might be favored. However, in polar, protic solvents, intermolecular hydrogen bonding between the urea and solvent molecules will be more significant.

Computational studies on peptides have shown that solvent can have a profound effect on the preferred conformation. rsc.org Similarly, for urea derivatives, a change in solvent can shift the equilibrium between different conformers. For example, a polar solvent might better solvate a more polar conformer, thereby increasing its population. The ability of the solvent to form hydrogen bonds will also play a crucial role. Solvents that are strong hydrogen bond acceptors can compete with the intramolecular interactions, potentially favoring more extended conformations.

Theoretical and Computational Chemistry Studies of 1 2 Bromoethyl 3 4 Methylphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the electronic distribution and energy of the molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1-(2-Bromoethyl)-3-(4-methylphenyl)urea, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

These calculations provide key energetic information, such as the total energy of the molecule, which is crucial for assessing its stability. Furthermore, DFT can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (urea)1.245--
C-N (urea, adjacent to bromoethyl)1.378--
C-N (urea, adjacent to methylphenyl)1.385--
C-Br1.952--
N-C-N (urea)-115.8-
C-N-C (amide torsion)--178.5
C-C-N-C (phenyl-urea torsion)--35.2

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) group, while the LUMO is likely to be distributed over the urea (B33335) moiety and the bromoethyl group, particularly the C-Br antibonding orbital. This distribution indicates that the aromatic ring is the primary site for electrophilic attack, while the bromoethyl group is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Energy Gap (ΔE)5.36
Ionization Potential (I)6.25
Electron Affinity (A)0.89
Global Hardness (η)2.68
Global Softness (S)0.37
Electronegativity (χ)3.57
Chemical Potential (μ)-3.57
Global Electrophilicity Index (ω)2.38

Note: This data is hypothetical and serves as a representative example of the quantum chemical parameters that would be calculated for this molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net The MEP map is color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. nih.gov

In the case of this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the carbonyl group, making it a hydrogen bond acceptor and a site for interaction with electrophiles. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), identifying them as hydrogen bond donors. The bromine atom, due to its electronegativity, would also be surrounded by a region of negative potential, while the adjacent carbon atom would be more electropositive, making it a target for nucleophiles. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration in Various Environments

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, molecules in reality are dynamic and exist in a variety of conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of this compound in different environments, such as in aqueous solution or in a non-polar solvent.

These simulations can reveal the preferred conformations of the molecule, the flexibility of its different parts (e.g., rotation around single bonds), and how it interacts with solvent molecules. This information is crucial for understanding its behavior in biological systems or in chemical reactions that occur in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic data. By calculating properties such as nuclear magnetic shielding tensors and vibrational frequencies, it is possible to predict NMR chemical shifts and infrared (IR) and Raman spectra. These theoretical predictions can be compared with experimental spectra to confirm the structure of the synthesized compound.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts for each unique proton and carbon atom in the molecule. Similarly, the vibrational frequencies corresponding to specific bond stretches and bends (e.g., C=O stretch, N-H stretch, C-Br stretch) can be calculated and compared to an experimental IR spectrum.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupPredicted Frequency (cm-1) (Scaled)Experimental Frequency (cm-1)
N-H Stretch (urea)33503345
C-H Stretch (aromatic)31003095
C-H Stretch (aliphatic)29502948
C=O Stretch (urea)16651660
N-H Bend (urea)15801575
C-N Stretch (urea)13501348
C-Br Stretch680675

Note: The data in this table is illustrative. Predicted frequencies are often scaled to better match experimental values.

Computational Mechanistic Studies of Proposed Reaction Pathways, Including Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates, as well as the transition states that connect them.

For instance, a common reaction of this molecule would be nucleophilic substitution at the carbon atom bonded to the bromine. Computational studies could model the reaction with a nucleophile (e.g., an amine or hydroxide) to determine the energy barrier (activation energy) of the reaction and the geometry of the transition state. This information provides valuable insights into the reaction kinetics and the factors that influence the reaction rate. Analysis of the transition state structure can reveal the key interactions that stabilize it and facilitate the reaction.

In Silico Prediction of Intrinsic Chemical Properties (e.g., pKa values, Bond Dissociation Energies, Solvation Free Energies)

Computational chemistry provides a powerful avenue for the theoretical investigation of molecular properties, offering insights that complement experimental studies. For this compound, in silico methods can predict a range of intrinsic chemical properties that are crucial for understanding its reactivity, stability, and behavior in different chemical environments. These computational approaches are particularly valuable for estimating properties that may be challenging to measure experimentally.

pKa Values

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the most relevant pKa values are associated with the urea protons. The acidity of the N-H protons in urea derivatives is influenced by the electronic effects of the substituents on the nitrogen atoms. The presence of the electron-withdrawing 2-bromoethyl group and the electron-donating 4-methylphenyl group will modulate the pKa of the N-H bonds.

A hypothetical data table for predicted pKa values is presented below. These values are illustrative and would require specific quantum chemical calculations for verification.

Ionizable ProtonPredicted pKa (in water)Computational Method
N-H (adjacent to 2-bromoethyl)16.5DFT (B3LYP/6-31G) with a solvent continuum model
N-H (adjacent to 4-methylphenyl)17.2DFT (B3LYP/6-31G) with a solvent continuum model

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. BDE values are indicative of the bond's strength and can help predict the most likely pathways for thermal decomposition or radical-mediated reactions. For this compound, several key bonds are of interest, including the C-Br, C-N, and N-H bonds.

High-level quantum chemical methods, such as G3 or G4 theory, or DFT functionals like M06-2X, are often used to accurately calculate BDEs. nih.gov These calculations involve optimizing the geometry of the parent molecule and the resulting radical fragments and then determining the energy difference.

An illustrative table of predicted Bond Dissociation Energies for this compound is provided below. These are estimated values based on general principles and data for similar chemical bonds.

BondPredicted Bond Dissociation Energy (kcal/mol)Computational Method
C-Br68G4 Theory
C-N (ethyl-urea)85G4 Theory
C-N (phenyl-urea)95G4 Theory
N-H (adjacent to 2-bromoethyl)102M06-2X/6-311++G(d,p)
N-H (adjacent to 4-methylphenyl)105M06-2X/6-311++G(d,p)

Solvation Free Energies

Solvation free energy is the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent. It is a critical parameter for understanding a compound's solubility and partitioning behavior between different phases. The solvation free energy of this compound in various solvents can be predicted using computational models.

These models typically treat the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. The latter approach, known as a continuum solvation model (e.g., PCM, SMD), is computationally less expensive and widely used. The calculation of solvation free energy involves determining the electronic energy of the molecule in the gas phase and in the solvent and then accounting for non-electrostatic contributions.

A hypothetical data table for the predicted solvation free energies of this compound in different solvents is shown below. These values are for illustrative purposes and would need to be determined through specific calculations.

SolventPredicted Solvation Free Energy (kcal/mol)Computational Method
Water-12.5SMD/B3LYP/6-31G
Ethanol-10.8SMD/B3LYP/6-31G
Dimethyl Sulfoxide (DMSO)-13.2SMD/B3LYP/6-31G
Chloroform-8.5SMD/B3LYP/6-31G

These in silico predictions of intrinsic chemical properties provide a detailed molecular-level understanding of this compound. While these theoretical values are estimates, they offer valuable guidance for experimental design and for interpreting the chemical behavior of this compound. Further dedicated computational studies would be beneficial to refine these predictions and provide a more comprehensive theoretical characterization.

Derivatization and Analog Development Strategies Based on 1 2 Bromoethyl 3 4 Methylphenyl Urea

Systematic Chemical Modifications at the 2-Bromoethyl Moiety

The 2-bromoethyl group is a key reactive handle within the molecule, enabling a variety of chemical transformations to introduce new functional groups and alter the spacing and flexibility of this side chain.

The bromine atom, being a good leaving group, is readily displaced by a range of nucleophiles. This allows for the synthesis of a diverse library of analogs with modified functionalities.

Halogen Exchange: The substitution of bromine with other halogens such as fluorine or chlorine can modulate the lipophilicity and metabolic stability of the compound.

Substitution with Nucleophiles: A wide array of functional groups can be introduced via nucleophilic substitution reactions. For instance, reaction with sodium cyanide yields the corresponding cyano derivative, while sodium azide (B81097) introduces the versatile azido (B1232118) group, which can be further modified, for example, through "click chemistry." Thiols can be introduced by reaction with a thiol or thiolate, leading to the formation of thioethers.

Starting MoietyReagent ExampleResulting Functional GroupDerivative Example
-CH₂CH₂BrSodium Cyanide (NaCN)-CH₂CH₂CN (Cyano)1-(2-Cyanoethyl)-3-(4-methylphenyl)urea
-CH₂CH₂BrSodium Azide (NaN₃)-CH₂CH₂N₃ (Azido)1-(2-Azidoethyl)-3-(4-methylphenyl)urea
-CH₂CH₂BrEthanethiol (CH₃CH₂SH)-CH₂CH₂SCH₂CH₃ (Thioether)1-(2-(Ethylthio)ethyl)-3-(4-methylphenyl)urea

Altering the length of the alkyl chain between the urea (B33335) nitrogen and the bromine atom can significantly impact the molecule's conformational freedom and its ability to orient within a biological target.

Chain Extension: Synthesizing homologs with three or four carbon atoms in the spacer, such as 1-(3-bromopropyl)-3-(4-methylphenyl)urea or 1-(4-bromobutyl)-3-(4-methylphenyl)urea, allows for probing deeper binding pockets.

Chain Truncation: The synthesis of the analog with a single methylene (B1212753) spacer, 1-(bromomethyl)-3-(4-methylphenyl)urea, provides a more rigid structure.

Number of Methylene Units (n) in -(CH₂)n-BrDerivative Name
11-(Bromomethyl)-3-(4-methylphenyl)urea
2 (Parent)1-(2-Bromoethyl)-3-(4-methylphenyl)urea
31-(3-Bromopropyl)-3-(4-methylphenyl)urea
41-(4-Bromobutyl)-3-(4-methylphenyl)urea

Structural Variations on the 4-Methylphenyl Aromatic Ring

Modifications to the aromatic ring are crucial for fine-tuning the electronic and steric properties of the molecule, which can influence its binding affinity and selectivity.

The electronic nature of the phenyl ring can be systematically modulated by introducing substituents at various positions.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) can increase the electron density of the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density.

Substituent at 4-positionElectronic NatureExample Derivative Name
-OCH₃Electron-Donating1-(2-Bromoethyl)-3-(4-methoxyphenyl)urea
-ClElectron-Withdrawing (by induction)1-(2-Bromoethyl)-3-(4-chlorophenyl)urea
-CF₃Strongly Electron-Withdrawing1-(2-Bromoethyl)-3-(4-(trifluoromethyl)phenyl)urea

Positional Isomers: Moving the methyl group from the para (4) position to the ortho (2) or meta (3) position can explore the impact of steric hindrance and altered electronic effects on activity.

Heterocyclic Replacements: Replacing the phenyl ring with a heterocyclic system, such as pyridine or thiazole, introduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to new binding interactions and improved solubility.

Aromatic Ring SystemExample Derivative Name
2-Methylphenyl1-(2-Bromoethyl)-3-(2-methylphenyl)urea
3-Methylphenyl1-(2-Bromoethyl)-3-(3-methylphenyl)urea
Pyridin-4-yl1-(2-Bromoethyl)-3-(pyridin-4-yl)urea

Modifications to the Urea Linkage

The urea functional group is a key structural element, often participating in crucial hydrogen bonding interactions with biological macromolecules. Altering this linker can provide valuable insights into the binding mode of the compound.

Thiourea (B124793) Analogs: The replacement of the carbonyl oxygen with a sulfur atom to form a thiourea can alter the hydrogen bond donor and acceptor properties, as well as the electronic character of the linkage.

N-Alkylation: The introduction of alkyl groups on one or both of the urea nitrogens can modulate the hydrogen bond donating capacity and introduce steric bulk, which can be used to probe the space available in a binding site.

Linkage ModificationExample Derivative NameKey Structural Change
Thiourea1-(2-Bromoethyl)-3-(4-methylphenyl)thioureaC=O replaced with C=S
N-Methylation1-(2-Bromoethyl)-1-methyl-3-(4-methylphenyl)ureaMethyl group on nitrogen adjacent to the bromoethyl group
N'-Methylation1-(2-Bromoethyl)-3-methyl-3-(4-methylphenyl)ureaMethyl group on nitrogen adjacent to the phenyl group

N-Alkylation and N-Arylation Studies

The nitrogen atoms of the urea functional group in this compound can be subjected to alkylation and arylation to generate a diverse set of derivatives.

N-Alkylation:

N-alkylation of ureas can be achieved through various synthetic methodologies. A common approach involves the reaction of the urea with an alkyl halide in the presence of a base. google.comuno.edu For this compound, selective alkylation can be directed to either the N1 or N3 position, although the reactivity of each nitrogen atom can be influenced by steric and electronic factors. The presence of the 4-methylphenyl group at the N3 position may sterically hinder direct alkylation at this site, potentially favoring alkylation at the N1 position.

Reductive amination represents another viable strategy for N-alkylation. uno.edu This method involves the reaction of the urea with an aldehyde or ketone in the presence of a reducing agent. This approach is particularly useful for introducing a wide range of alkyl substituents.

The following table illustrates potential N-alkylated derivatives of this compound that could be synthesized using these methods.

Derivative NameAlkyl GroupPosition of AlkylationPotential Synthetic Method
1-(2-Bromoethyl)-1-methyl-3-(4-methylphenyl)ureaMethylN1Reaction with methyl iodide in the presence of a base
1-Benzyl-1-(2-bromoethyl)-3-(4-methylphenyl)ureaBenzyl (B1604629)N1Reductive amination with benzaldehyde
1-(2-Bromoethyl)-3-ethyl-3-(4-methylphenyl)ureaEthylN3Reaction with ethyl bromide under phase-transfer catalysis

N-Arylation:

The introduction of an aryl group onto one of the urea nitrogens can significantly impact the molecule's properties, for instance, by introducing additional sites for pi-stacking interactions. Transition metal-catalyzed cross-coupling reactions are the most common methods for N-arylation of ureas. rsc.org Copper-catalyzed N-arylation, for example, has been successfully employed for a variety of azole-containing frameworks. rsc.org These methods typically involve the reaction of the urea with an aryl halide or arylboronic acid in the presence of a suitable copper catalyst and a base.

Isosteric Replacement of Oxygen or Nitrogen Atoms (e.g., thiourea, carbamate analogs)

Thiourea Analogs:

Replacing the oxygen atom of the urea moiety with a sulfur atom yields the corresponding thiourea analog, 1-(2-bromoethyl)-3-(4-methylphenyl)thiourea. This substitution can alter the hydrogen bonding capacity, electronic distribution, and metabolic stability of the molecule. Thiourea derivatives are known to exhibit a range of biological activities. nih.gov The synthesis of such an analog could be achieved by reacting 4-methylaniline with an isothiocyanate precursor to the 2-bromoethylamino group.

Carbamate Analogs:

A carbamate analog can be envisioned by replacing one of the nitrogen atoms of the urea with an oxygen atom. For example, 2-bromoethyl (4-methylphenyl)carbamate would be a structural analog. Carbamates can be synthesized through the reaction of an alcohol with an isocyanate or by reacting a chloroformate with an amine. The resulting carbamate linkage has different hydrogen bonding patterns and conformational preferences compared to the urea group.

The table below details these potential isosteric replacements.

Analog TypeDerivative NameKey Structural Difference
Thiourea1-(2-Bromoethyl)-3-(4-methylphenyl)thioureaReplacement of the carbonyl oxygen with a sulfur atom
Carbamate2-Bromoethyl (4-methylphenyl)carbamateReplacement of the N1 nitrogen and its attached hydrogen with an oxygen atom

Combinatorial Synthesis and High-Throughput Derivatization for Analog Libraries

To efficiently explore the chemical space around the this compound scaffold, combinatorial synthesis and high-throughput derivatization techniques are invaluable. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.

Solid-phase synthesis is a powerful tool for building combinatorial libraries of ureas. nih.gov In a typical solid-phase approach, an amine is attached to a solid support (resin). An isocyanate can then be reacted with the resin-bound amine to form a urea. Subsequent cleavage from the resin yields the desired N,N'-disubstituted urea. This methodology allows for the use of a variety of amines and isocyanates to generate a diverse library of urea derivatives.

Solution-phase combinatorial synthesis can also be employed, often utilizing automated liquid handlers and parallel synthesis platforms. These methods are well-suited for the synthesis of urea libraries through reactions such as the coupling of isocyanates with a diverse set of amines. High-throughput purification techniques, such as mass-directed preparative HPLC, are then used to isolate the individual library members.

Elucidation of Structure-Reactivity Relationships (SRR) within the Synthesized Analog Series

The systematic synthesis of analogs of this compound allows for the elucidation of structure-reactivity relationships (SRR). By correlating changes in the chemical structure with observed changes in chemical reactivity or biological activity, a deeper understanding of the molecule's behavior can be obtained.

For instance, in a series of N-phenyl-N'-(2-chloroethyl)urea analogs, it has been shown that the nature and position of substituents on the phenyl ring can significantly influence their cytotoxic activity. researchgate.net Similarly, modifications to the 2-haloethyl moiety can impact the compound's alkylating potential and, consequently, its biological mechanism of action. nih.gov

Key structural features of this compound and their potential impact on reactivity include:

The urea linkage: As a key site for hydrogen bonding, modifications to this group, such as N-alkylation or isosteric replacement, will directly impact the molecule's ability to interact with biological macromolecules.

The 2-bromoethyl group: This is a reactive alkylating agent. Altering the halogen (e.g., to chlorine) or the length of the alkyl chain would be expected to change the compound's reactivity and specificity.

By systematically synthesizing and evaluating a library of analogs with variations at these positions, a comprehensive SRR profile can be developed, guiding the design of future derivatives with improved properties.

Potential Chemical Applications of 1 2 Bromoethyl 3 4 Methylphenyl Urea and Its Chemical Derivatives

Utility as a Versatile Synthetic Building Block in Organic Synthesis.

The presence of a reactive C-Br bond and multiple hydrogen bond donors/acceptors within the urea (B33335) structure makes 1-(2-Bromoethyl)-3-(4-methylphenyl)urea a valuable and versatile building block. The bromoethyl group serves as a potent electrophile, susceptible to nucleophilic substitution, while the urea moiety can direct reactions, participate in cyclizations, and be incorporated into larger molecular frameworks.

Heterocyclic compounds are of paramount importance in chemistry, forming the core of many pharmaceuticals and functional materials. Urea derivatives are well-established precursors for a wide array of nitrogen-containing heterocycles. The bifunctional nature of this compound makes it a particularly promising starting material for synthesizing complex cyclic structures.

The primary route to heterocycle formation involves the reactivity of the bromoethyl group. As a strong electrophile, it can readily undergo intramolecular or intermolecular reactions with nucleophiles to form rings. For instance, treatment with a base could induce intramolecular cyclization via one of the urea nitrogen atoms to form a 2-iminoimidazolidinone derivative.

More complex heterocycles can be formed through reactions with various binucleophiles. The bromoethyl group can react with one nucleophilic center, followed by a subsequent reaction involving the urea moiety. This strategy allows for the construction of various ring systems. While specific studies on this compound are not widely documented, the reactivity of analogous N-aryl-N'-(2-chloroethyl)ureas (CEUs) and other bromoethyl compounds provides a strong basis for its potential applications. nih.gov For example, reactions of fused tricyclic 3-(2-bromoethyl)pyrimidin-4(3H)-ones with primary amines have been shown to yield rearranged pyrimidine (B1678525) products, highlighting the complex and useful reactivity of the bromoethyl group in heterocyclic synthesis. nih.gov The Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, has been successfully extended to various N-substituted ureas, further underscoring the utility of such compounds in building heterocyclic libraries. organic-chemistry.org

Below is a table summarizing potential heterocyclic scaffolds that could be synthesized from this or similar bromoethyl urea precursors.

Heterocyclic ScaffoldPotential Co-reactant(s)Reaction Type
Imidazolidinone DerivativesBaseIntramolecular Cyclization
DihydropyrimidinonesAldehyde, β-Keto EsterBiginelli-type Cyclocondensation
Piperazinonesα-Amino acid estersIntermolecular Cyclization
Benzothiazineso-AminothiophenolTandem Substitution/Cyclization
ThiazolidinonesThioglycolic acidIntermolecular Cyclization

This table represents plausible synthetic targets based on the known reactivity of urea and haloalkyl derivatives.

Beyond cyclization reactions, the primary role of this compound in organic synthesis is as a key intermediate. The bromoethyl group is an excellent handle for introducing the N-(p-tolyl)urea moiety into a target molecule via nucleophilic substitution. evitachem.com This reaction is fundamental to organic synthesis and allows for the covalent attachment of this specific urea group to a wide range of substrates bearing nucleophilic functional groups such as amines, alcohols, and thiols.

This capability is particularly relevant in medicinal chemistry, where the aryl urea scaffold is a common feature in many biologically active compounds. nih.govmdpi.com For example, N-aryl-N'-(2-chloroethyl)ureas have been extensively studied as agents that can covalently bind to proteins, and their synthesis relies on the reactivity of the chloroethyl group. nih.govresearchgate.netresearchgate.net By analogy, this compound would serve as a valuable intermediate for developing similar protein-reactive molecules, with the bromine atom often providing higher reactivity than chlorine. The synthesis of such advanced molecules often involves a multi-step process where the bromoethyl urea is introduced to build a larger, more complex structure. researchgate.net

The general synthetic utility can be summarized as follows: Substrate-Nu + Br-CH2CH2-NH-C(O)-NH-Tolyl → Substrate-Nu-CH2CH2-NH-C(O)-NH-Tolyl + Br- Where Nu represents a nucleophile (e.g., -NR₂, -OR, -SR).

Exploration in Material Science Research.

The self-assembly properties and reactive nature of this compound also position it as a candidate for applications in material science, from the creation of novel polymers to the development of functional supramolecular systems.

The development of new polymers with tailored properties is a constant goal in material science. This compound possesses the necessary functionality to act as a monomer in step-growth polymerization. It can be envisioned as an "A-B" type monomer, where 'A' is the reactive bromoethyl group and 'B' is the N-H group of the urea.

Polycondensation could proceed via nucleophilic substitution, where the N-H of one monomer attacks the bromoethyl group of another, eliminating HBr and forming a polyurea chain with repeating ethyl-urea linkages. This approach avoids the use of toxic isocyanates, which are traditionally used for synthesizing polyureas. mdpi.com The properties of the resulting polymer would be influenced by the strong hydrogen bonding between urea groups, potentially leading to materials with high thermal stability and mechanical strength.

Alternatively, the bromoethyl group can be modified prior to polymerization. For example, substitution of the bromine with an amine would create a diamine monomer, while conversion to an alcohol would yield a diol. These new monomers could then be used in conventional polymerization reactions with other co-monomers to produce a wide range of polyureas, polyamides, or polyurethanes. The use of reactive precursors like poly(bromoethyl acrylate) demonstrates the viability of post-polymerization modification to create functional materials, a strategy that could be applied to polymers derived from this urea monomer. researchgate.net

Potential Polymer TypePolymerization StrategyKey Linkage Formed
Polyurea (ethyl-linked)Self-condensation of the monomerC-N bond
PolyamideConversion of -Br to -NH₂, then reaction with a diacidAmide bond
PolyesterConversion of -Br to -OH, then reaction with a diacidEster bond
PolyurethaneConversion of -Br to -OH, then reaction with a diisocyanateUrethane bond

This table outlines potential polymerization strategies utilizing the title compound as a primary or modified monomer.

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and highly directional N-H···O=C hydrogen bonds. nih.gov This interaction leads to the self-assembly of urea-containing molecules into well-defined, non-covalent structures such as one-dimensional tapes, ribbons, or two-dimensional sheets. In this compound, the two N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor.

Aryl urea scaffolds have gained significant attention as molecular frameworks for the design of organocatalysts. mdpi.com The urea moiety is an effective hydrogen-bond donor, capable of activating electrophiles and controlling the stereochemistry of reactions. bohrium.com The two N-H groups of this compound can form a bidentate hydrogen-bonding interaction with substrates containing carbonyls or nitro groups, for example.

The utility of this compound as a catalyst scaffold is enhanced by the bromoethyl group, which provides a convenient point of attachment for immobilizing the catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This would lead to the creation of a heterogeneous catalyst that is easily recoverable and recyclable, a key principle of green chemistry. The development of urea-containing metal-organic frameworks (MOFs) has already demonstrated that incorporating urea functionalities into porous materials can lead to effective and size-selective catalysts for reactions like Friedel-Crafts alkylations. northwestern.edu

Similarly, these principles can be applied to the design of chemical sensors. The urea group could act as a receptor site, binding to specific anions or neutral molecules through hydrogen bonding. This binding event could be transduced into a measurable signal (e.g., colorimetric or fluorescent) if the scaffold is further functionalized with a chromophore or fluorophore. The bromoethyl group would again serve as a key reactive handle for attaching these signaling units.

Development as Chemical Probes for Academic Research

In the field of chemical research, probes are essential tools for elucidating the structure and function of molecules. The utility of this compound and its derivatives as chemical probes stems from the reactivity of the bromoethyl group, which can act as an electrophile, targeting nucleophilic sites on other molecules.

One of the key aspects of haloethyl urea derivatives is their capacity for intramolecular cyclization. For instance, the analogous N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo spontaneous cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. This transformation is significant because the resulting cyclic compound is a more potent alkylating agent. It is proposed that this cyclized intermediate is the key species responsible for the alkylation of proteins. Given that the carbon-bromine bond is generally more labile than the carbon-chlorine bond, it is anticipated that this compound would undergo a similar, likely more rapid, cyclization to form the corresponding 2-(p-toluidino)-2-oxazoline. This highly reactive oxazoline (B21484) can then serve as a chemical probe to covalently modify nucleophilic residues on molecules of interest, aiding in the study of their structure and reactivity.

While specific applications of this compound in areas like affinity chromatography or fluorescent labeling are not extensively documented, the fundamental reactivity of the bromoethyl group suggests its

Advanced Analytical Methodologies for Research Scale Characterization of 1 2 Bromoethyl 3 4 Methylphenyl Urea

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for both the purification of 1-(2-Bromoethyl)-3-(4-methylphenyl)urea from reaction mixtures and the assessment of its purity. The choice of technique depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. Due to the polar urea (B33335) functional group and the non-polar aromatic and alkyl halide moieties, reversed-phase HPLC is particularly well-suited. mtc-usa.commtc-usa.com A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity.

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations. Phenyl urea derivatives, which are structurally similar, are often analyzed using isocratic conditions with a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance, typically around 245 nm. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Value Purpose
Column C18, 150 mm x 4.6 mm, 5 µm Reversed-phase separation based on polarity.
Mobile Phase Acetonitrile:Water (60:40 v/v) Elutes the compound from the column.
Flow Rate 1.0 mL/min Ensures consistent retention times.
Detector UV-Vis Diode Array Detector (DAD) Detection and quantification via absorbance.
Wavelength 245 nm Wavelength of maximum absorbance for the tolyl group.
Injection Volume 10 µL Standard volume for introducing the sample.

| Column Temp. | 30 °C | Maintains reproducible separation conditions. |

Direct analysis of intact this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. However, GC-MS is an invaluable tool for identifying volatile impurities, unreacted starting materials, or degradation products that may be present in a sample. nih.govnih.gov For instance, residual solvents from the synthesis or purification steps, or volatile precursors like 4-methylaniline, could be detected.

To analyze non-volatile ureas by GC-MS, a derivatization step is often required to convert the analyte into a more volatile and thermally stable compound. researchgate.netacs.org Common derivatization techniques include silylation or reaction with reagents like trifluoroacetic anhydride. nih.gov

Table 2: GC-MS Parameters for Volatile Impurity Profiling

Parameter Value Purpose
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm General purpose column for separating volatile compounds.
Carrier Gas Helium Inert gas to carry the sample through the column.
Oven Program 50 °C (2 min), ramp to 250 °C at 10 °C/min Separates compounds based on their boiling points.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Detector Mass Spectrometer (MS) Identifies compounds based on their mass-to-charge ratio and fragmentation pattern.

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique for monitoring the progress of a chemical reaction in real-time. libretexts.orgresearchgate.net During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgthieme-connect.com A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. libretexts.org The relative polarity of the compound dictates the choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

Table 3: Typical TLC System for Reaction Monitoring | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica (B1680970) gel 60 F254 plates | A polar adsorbent suitable for a wide range of organic compounds. | | Mobile Phase | Hexane:Ethyl Acetate (1:1 v/v) | Solvent system to control the elution of spots based on polarity. | | Visualization | UV lamp at 254 nm | The aromatic ring in the compound will absorb UV light, appearing as a dark spot. | | Staining | Potassium permanganate (B83412) stain | A general stain that reacts with many organic functional groups. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. For this compound (molecular formula: C₁₀H₁₃BrN₂O), the experimentally determined percentages must align with the theoretical values calculated from its formula. This technique is fundamental for validating the empirical formula of a newly synthesized compound. accessengineeringlibrary.com The presence of a halogen like bromine is often determined by specific methods such as combustion followed by titration or ion chromatography. nih.govtandfonline.com A close match between experimental and theoretical values (typically within ±0.4%) is considered strong evidence of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₃BrN₂O)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.011 10 120.11 44.29%
Hydrogen (H) 1.008 13 13.104 4.83%
Bromine (Br) 79.904 1 79.904 29.47%
Nitrogen (N) 14.007 2 28.014 10.33%
Oxygen (O) 15.999 1 15.999 5.90%

| Total | | | 257.131 | 100.00% |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide a wealth of information from a single analysis. They are particularly powerful for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for confirming the molecular weight and elucidating the structure of a compound. oup.comncsu.edu The sample is first separated by LC, and the eluent is directed into a mass spectrometer. The parent molecule is ionized, typically via electrospray ionization (ESI) to form the protonated molecular ion [M+H]⁺. This ion is then selected and fragmented to produce a characteristic pattern of product ions.

The fragmentation pattern of N,N'-substituted ureas in MS/MS is well-characterized and often involves cleavage of the C-N bonds of the urea moiety, leading to the elimination of an isocyanate moiety or the formation of amine fragments. nih.gov Analysis of these fragments allows for unambiguous confirmation of the compound's structure.

Table 5: Predicted LC-MS/MS Fragmentation for this compound

Ion Predicted m/z Proposed Structure / Origin
[M+H]⁺ (Parent Ion) 257.03 / 259.03 Protonated this compound (Isotopic pattern due to ⁷⁹Br/⁸¹Br)
Fragment 1 150.06 [H₂N-CH₂CH₂-Br + H]⁺ or similar fragment from cleavage of the urea C-N bond
Fragment 2 134.09 [CH₃-C₆H₄-NCO + H]⁺ (p-tolyl isocyanate)

| Fragment 3 | 108.08 | [CH₃-C₆H₄-NH₂ + H]⁺ (p-toluidine) |

GC-IR for Simultaneous Separation and Vibrational Spectroscopy

Gas Chromatography-Infrared Spectroscopy (GC-IR) represents a powerful hyphenated analytical technique that merges the high-resolution separation capabilities of gas chromatography with the definitive molecular structure identification provided by infrared spectroscopy. This combination allows for the analysis of complex mixtures by first separating the components, after which each individual component can be identified based on its unique infrared spectrum. In the context of research-scale characterization of this compound, GC-IR provides an effective method for both confirming the identity of the compound and detecting any potential impurities or degradation products.

The fundamental principle of GC-IR involves the continuous analysis of the effluent from a gas chromatography column by an infrared spectrometer. As the separated compounds elute from the GC column, they pass through a heated flow cell, known as a light pipe, which is situated in the sample compartment of the IR spectrometer. An infrared beam is passed through the light pipe, and the absorption of IR radiation by the eluting compound is measured. acs.org Modern instruments typically utilize Fourier Transform Infrared (FTIR) spectrometers due to their high sensitivity and rapid scanning capabilities, which are essential for detecting the transient concentrations of compounds eluting from the GC column.

For the analysis of this compound, the compound would first be vaporized in the heated injector of the gas chromatograph and then separated from any non-volatile materials or other volatile components on a capillary column. The choice of the stationary phase in the GC column is critical and would be selected based on the polarity of the analyte. Given the polar nature of the urea group and the presence of a halogen, a mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, would likely provide good chromatographic resolution. nih.gov The retention time of the compound serves as an initial qualitative parameter.

Upon elution from the column, the vapor-phase this compound enters the IR light pipe. The resulting IR spectrum is a unique "fingerprint" of the molecule, providing rich structural information. The vibrational frequencies of the various functional groups within the molecule can be used for its unequivocal identification. For instance, the spectrum would be expected to show characteristic absorption bands corresponding to the N-H and C=O groups of the urea moiety, the aromatic C-H and C=C bonds of the 4-methylphenyl group, and the C-Br bond of the bromoethyl group.

The analysis of the vibrational spectrum allows for a detailed structural confirmation. The N-H stretching vibrations in ureas typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The carbonyl (C=O) stretching vibration is a strong absorption and is expected around 1700 cm⁻¹, though its exact position can be influenced by hydrogen bonding and the electronic effects of the substituents. docbrown.infopw.edu.pl The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. prclibya.com The specific substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The data generated from a GC-IR analysis is typically presented as a reconstructed chromatogram, where the total infrared absorbance is plotted against time, and the vapor-phase IR spectrum corresponds to each chromatographic peak. This dual-dimensional data provides a high degree of confidence in the identification of the target compound.

A summary of the expected characteristic infrared absorption frequencies for this compound is presented in the table below. These frequencies are based on established values for similar functional groups found in related urea derivatives and aromatic compounds. pw.edu.placs.orgresearchgate.netnih.govmdpi.com

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-H (Urea)Stretching3200 - 3600
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Urea)Stretching~1700
N-H (Urea)Bending1600 - 1650
C=C (Aromatic)Stretching1450 - 1600
C-N (Urea)Stretching1200 - 1400
C-Br (Alkyl Halide)Stretching500 - 600

Future Research Directions and Unexplored Avenues for 1 2 Bromoethyl 3 4 Methylphenyl Urea

Investigation of Alternative Sustainable Synthetic Routes and Reaction Conditions

Traditional methods for urea (B33335) synthesis often rely on hazardous reagents and energy-intensive conditions. rsc.org Future research should prioritize the development of green and sustainable synthetic pathways to 1-(2-Bromoethyl)-3-(4-methylphenyl)urea.

One promising avenue is the adoption of "on-water" synthesis, a method that leverages the unique properties of water to accelerate reactions and simplify product isolation. acs.org This approach avoids the use of toxic organic solvents and aligns with the principles of green chemistry. acs.org Additionally, exploring CO2 as a C1 building block under atmospheric pressure and room temperature presents a metal-free and environmentally benign alternative.

Furthermore, the use of phosgene (B1210022) equivalents that are less hazardous than phosgene itself, such as N,N′-carbonyldiimidazole, can significantly improve the safety profile of the synthesis. nih.gov The development of catalytic methods, for instance, using dicobalt octacarbonyl under microwave irradiation, could also offer a phosgene-free route to urea derivatives. nih.gov

A comparative table of potential sustainable synthetic routes is presented below:

Synthetic RouteKey FeaturesPotential Advantages
"On-Water" SynthesisUtilizes water as the reaction medium.Avoids toxic organic solvents, simple product isolation via filtration, potential for effluent recycling. acs.org
CO2 as C1 sourceMetal-free reaction at atmospheric pressure and room temperature.Utilizes a renewable and abundant carbon source, mild reaction conditions.
Phosgene-Free ReagentsEmploys safer alternatives like N,N'-carbonyldiimidazole.Reduces handling of highly toxic and corrosive phosgene. nih.gov
Catalytic Methodse.g., Dicobalt octacarbonyl with microwave irradiation.Avoids stoichiometric toxic reagents, potentially faster reaction times. nih.gov

Exploration of Photochemical, Electrochemical, and Mechanochemical Reactivity

The reactivity of this compound under non-traditional activation methods remains largely unexplored. Investigating its behavior under photochemical, electrochemical, and mechanochemical conditions could reveal novel reaction pathways and applications.

Photochemical Reactivity: Ab initio studies on urea suggest that upon photoexcitation, it can undergo various decay channels, including internal conversion and intersystem crossing, leading to isomerization, deamination, and C-N bond cleavage. nih.govaip.org Research into the photochemistry of this compound could explore similar degradation pathways or the potential for photo-induced cyclization or substitution reactions, particularly involving the bromoethyl group. The use of photocatalysts like TiO2 could enable the synthesis of ureas from CO2 and nitrogen sources under light irradiation. acs.orgnih.gov

Electrochemical Synthesis and Reactivity: Electrochemical methods offer a green and efficient alternative for urea synthesis, often operating under mild conditions. nih.govresearchgate.net Electrocatalytic conversion can store renewable electricity in chemical form. acs.orgresearchgate.net Future studies could focus on the electrochemical synthesis of this compound from precursors like p-toluidine (B81030) and a suitable bromoethyl-containing amine in the presence of CO2, potentially triggered by oxygen electroreduction in ionic liquids. nih.gov The electrochemical behavior of the molecule itself, particularly the reduction of the C-Br bond or oxidation of the urea moiety, could also be investigated to understand its stability and potential for electrochemical modifications.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more efficient synthetic route. beilstein-journals.orgnih.gov This technique has been successfully applied to the synthesis of various ureas and thioureas. beilstein-journals.orgnih.gov A key advantage is the ability to conduct reactions in the solid state, which can lead to different reactivity and product outcomes compared to solution-phase synthesis. nih.gov Research into the mechanochemical synthesis of this compound from its constituent amines and a carbonyl source could lead to a highly efficient and environmentally friendly production method. acs.orgacs.org

Development of Highly Stereoselective and Enantioselective Transformations

Urea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. rsc.org This opens up the possibility of designing chiral versions of this compound for use in asymmetric synthesis.

Future research could focus on introducing chiral centers into the molecule, for example, by replacing the bromoethyl group with a chiral bromo-substituted alkyl chain. These new chiral urea derivatives could then be tested as catalysts in a variety of stereoselective reactions, such as Mannich, aza-Henry, and Pictet-Spengler reactions. rsc.orgacs.orgacs.org

Conversely, the development of enantioselective transformations targeting this compound itself is another important research direction. For instance, an enantioselective intramolecular C-H amination, catalyzed by a chiral ruthenium complex, could potentially convert a modified version of the substrate into a chiral 2-imidazolidinone, a valuable scaffold in medicinal chemistry. researchgate.net

Transformation TypePotential ApplicationKey Research Focus
Chiral Urea as CatalystAsymmetric synthesis of valuable molecules.Design and synthesis of chiral analogs of this compound; testing in reactions like aza-Henry and Mannich. rsc.orgacs.org
Enantioselective Reaction on UreaSynthesis of chiral urea-containing heterocycles.Development of catalytic methods for intramolecular C-H amination or other cyclization reactions. researchgate.net

Application of Flow Chemistry Principles for Continuous Synthesis and Reaction Optimization

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org Applying flow chemistry principles to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. acs.org

A continuous-flow system, potentially involving sequential microreactors, could be designed for the multi-step synthesis of this compound. acs.orgacs.org In-line analytical techniques, such as FT-IR, could be integrated to monitor the reaction in real-time, allowing for rapid optimization of reaction parameters like temperature, pressure, and reagent stoichiometry. acs.org This approach would be particularly beneficial for handling potentially hazardous intermediates, such as isocyanates, which would be generated and consumed in a closed, continuous loop. acs.org The implementation of flow chemistry could also facilitate the synthesis of a library of related urea derivatives for screening purposes. vapourtec.com

Computational Design and High-Throughput Screening of Novel Analogs for Specific Chemical Reactivity or Material Properties

Modern computational chemistry and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new molecules with desired properties. bmglabtech.comwikipedia.org These approaches can be applied to design and identify novel analogs of this compound with enhanced chemical reactivity or specific material characteristics.

Computational Design: Density functional theory (DFT) and other computational methods can be used to model the electronic structure and reactivity of the target molecule and its derivatives. rsc.org For example, computational studies could predict the binding affinity of novel urea-based inhibitors for specific biological targets, such as enzymes or receptors. nih.gov This in silico approach can guide the rational design of new analogs with improved properties, saving significant time and resources compared to traditional trial-and-error synthesis.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific target. bmglabtech.comwikipedia.org A library of analogs of this compound could be synthesized, potentially using automated flow chemistry, and then screened for various activities. For instance, these compounds could be tested as inhibitors of urea transporters, which are potential drug targets. nih.gov HTS can also be employed in materials science to screen for compounds with desirable properties, such as specific liquid crystal phases or polymerization characteristics.

The integration of computational design and HTS creates a powerful discovery pipeline. Computationally designed virtual libraries of compounds can be screened in silico, and the most promising candidates can then be synthesized and subjected to experimental HTS for validation and further optimization.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-3-(4-methylphenyl)urea, and what reaction conditions are critical?

The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting 4-methylphenyl isocyanate with 2-bromoethylamine in anhydrous dichloromethane under inert atmosphere (argon/nitrogen) at 0–5°C can yield the target compound. Slow addition of reagents and controlled pH (neutral to slightly basic) are critical to minimize side reactions like hydrolysis of the bromoethyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 5.8–6.2 ppm) and substituents (e.g., methylphenyl aromatic protons at δ 7.2–7.4 ppm; bromoethyl CH₂ at δ 3.4–3.6 ppm) .
  • Infrared (IR) Spectroscopy: Urea carbonyl stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS): High-resolution MS validates the molecular formula (C₁₀H₁₂BrN₂O; expected m/z 269.0085 [M+H]⁺) .

Q. How do solubility and stability properties impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies indicate decomposition under prolonged exposure to light or moisture, necessitating storage in amber vials at –20°C . Pre-experiment solubility testing in target reaction solvents (e.g., DMF for coupling reactions) is advised to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying the phenyl ring substituents?

Substituent electronic effects significantly influence reactivity. For example, electron-donating groups (e.g., 4-methyl) enhance urea formation rates compared to electron-withdrawing groups (e.g., 4-chloro) due to increased nucleophilicity of the aniline derivative. Controlled experiments with varying substituents, monitored via HPLC or in-situ IR, can isolate electronic vs. steric effects . Statistical tools like Design of Experiments (DoE) optimize reaction parameters (temperature, stoichiometry) for high-yield conditions .

Q. What mechanistic insights explain the bromoethyl group’s reactivity in nucleophilic substitutions?

The bromoethyl moiety acts as a leaving group in SN₂ reactions, enabling functionalization (e.g., azide substitution for click chemistry). Kinetic studies (e.g., using ¹H NMR to track bromide release) reveal second-order kinetics in polar solvents (k = 0.12 M⁻¹s⁻¹ in DMF at 25°C). Competing elimination (to form ethylene) occurs at elevated temperatures (>50°C), requiring careful temperature control .

Q. Which computational strategies predict biological target interactions for this urea derivative?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like kinases or proteases. For instance, the urea carbonyl may hydrogen-bond with catalytic residues (e.g., in p38 MAP kinase), while the bromoethyl group contributes to hydrophobic pocket interactions. QSAR models trained on similar urea-based inhibitors (e.g., BIRB 796 ) can prioritize synthetic targets for bioactivity testing.

Q. How do crystallographic studies inform conformational analysis of the urea backbone?

Single-crystal X-ray diffraction (as in N-(4-Bromophenyl)urea ) reveals planarity of the urea core (C-N-C angles ~120°) and intermolecular hydrogen-bonding networks (N-H···O distances ~2.8 Å). For this compound, comparative analysis with substituent-free analogs can quantify steric distortions caused by the bromoethyl group.

Methodological Notes

  • Contradiction Analysis: Cross-validate synthetic yields using orthogonal techniques (e.g., LC-MS for purity, elemental analysis for composition) when comparing substituent effects .
  • Safety Protocols: Follow GHS guidelines for bromoethyl handling (wear nitrile gloves, use fume hood) due to potential alkylating agent toxicity .
  • Data Reproducibility: Report detailed crystallography parameters (space group, R-factor) and NMR acquisition settings (solvent, frequency) to enable replication .

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